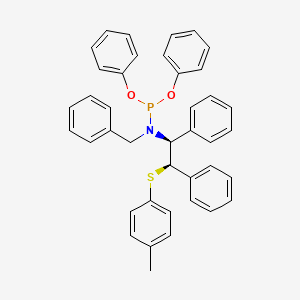
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is a complex organic compound that belongs to the class of phosphoramidites. These compounds are widely used in organic synthesis, particularly in the field of nucleic acid chemistry. The unique structure of this compound, featuring multiple aromatic rings and a phosphoramidite group, makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite typically involves the following steps:
Formation of the Phosphoramidite Group: The initial step involves the reaction of a suitable phosphorodiamidite precursor with an appropriate alcohol or amine to form the phosphoramidite group.
Introduction of the Aromatic Rings: The aromatic rings are introduced through a series of substitution reactions, where aromatic halides react with suitable nucleophiles.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Batch Reactors:
Continuous Flow Reactors: These are employed for the formation of the thioether linkage, allowing for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Phosphines are formed as major products.
Substitution: Various substituted aromatic compounds are produced.
Aplicaciones Científicas De Investigación
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoramidite group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution. The thioether linkage provides additional reactivity, allowing the compound to engage in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its nucleophilic properties.
Diethyl phosphoramidite: Another phosphoramidite compound used in nucleic acid synthesis.
Phenylphosphine: A simpler phosphine compound with similar reactivity.
Uniqueness
Diphenyl benzyl((1S,2R)-1,2-diphenyl-2-(p-tolylthio)ethyl)phosphoramidite is unique due to its complex structure, which combines multiple aromatic rings, a phosphoramidite group, and a thioether linkage. This unique combination of functional groups provides the compound with a diverse range of reactivity, making it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C40H36NO2PS |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-methylphenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C40H36NO2PS/c1-32-27-29-38(30-28-32)45-40(35-21-11-4-12-22-35)39(34-19-9-3-10-20-34)41(31-33-17-7-2-8-18-33)44(42-36-23-13-5-14-24-36)43-37-25-15-6-16-26-37/h2-30,39-40H,31H2,1H3/t39-,40+/m0/s1 |
Clave InChI |
JBEOLQUJYQIACQ-IOLBBIBUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)SC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(CC4=CC=CC=C4)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


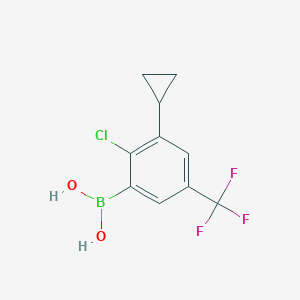
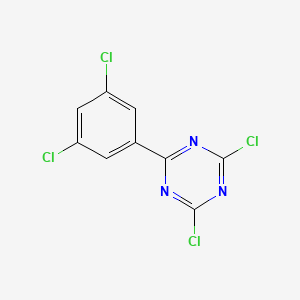
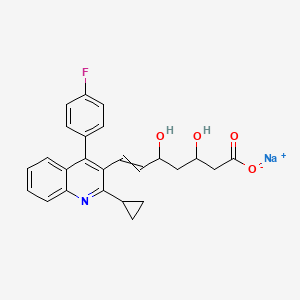
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)

![1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl morpholine-4-carboxylate](/img/structure/B14086634.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
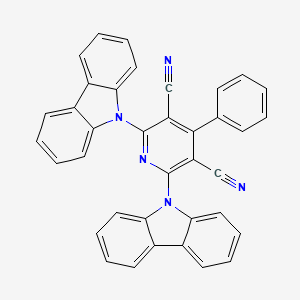
![1-(4-Bromophenyl)-7-chloro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086643.png)
![1-(3,4-Diethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086647.png)
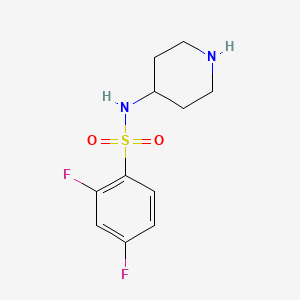
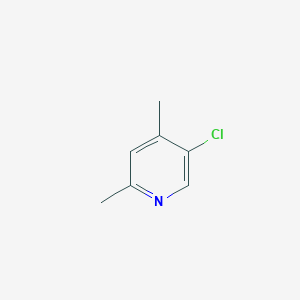
![5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide](/img/structure/B14086666.png)
![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086668.png)
